molecular formula C18H22N6OS B11027162 2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B11027162
M. Wt: 370.5 g/mol
InChI Key: QAKKFHXOMSWROA-UHFFFAOYSA-N
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Description

    2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide: is a complex organic molecule with a thiazole core and a triazole side chain.

  • Its structure combines a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) and a triazole ring (a five-membered heterocycle containing three nitrogen atoms).
  • The compound’s systematic name reflects its substituents: the 3-methylbutyl group, the triazole moiety, and the phenyl group.
  • While its exact origin and discovery remain elusive, it has garnered attention due to its potential biological activities.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate starting materials.

      Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. Researchers have employed various catalysts, solvents, and temperatures.

      Industrial Production: Although industrial-scale production details are proprietary, laboratories typically optimize the synthesis for yield, purity, and scalability.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with altered functional groups, affecting their biological properties.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.

      Biology: Investigations focus on its interactions with biomolecules, such as enzymes or receptors.

      Medicine: It may exhibit antiviral, anticancer, or antimicrobial properties.

      Industry: Its applications extend to materials science, catalysis, and drug development.

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors or enzymes.

      Pathways: It could modulate cellular signaling pathways, affecting cell growth, apoptosis, or inflammation.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C18H22N6OS

    Molecular Weight

    370.5 g/mol

    IUPAC Name

    2-(3-methylbutylamino)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

    InChI

    InChI=1S/C18H22N6OS/c1-13(2)7-8-20-18-23-16(10-26-18)17(25)22-15-5-3-14(4-6-15)9-24-12-19-11-21-24/h3-6,10-13H,7-9H2,1-2H3,(H,20,23)(H,22,25)

    InChI Key

    QAKKFHXOMSWROA-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CCNC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3

    Origin of Product

    United States

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